25-Hydroxy VD2-D6 25-Hydroxy VD2-D6 25-hydroxy Vitamin D2-d6 is intended for use as an internal standard for the quantification of 25-hydroxy vitamin D2 by GC- or LC-MS. 25-hydroxy Vitamin D2 is a metabolite of vitamin D2.1 It is formed from vitamin D2 by the cytochrome P450 (CYP) isoforms CYP2R1 and CYP27A1, which have 25-hydroxylase activity, and is bound to vitamin D binding protein (DBP) and albumin in the liver, then secreted into the bloodstream. 25-hydroxy Vitamin D2 is transported to the kidney, where it is preferentially 24-hydroxylated by CYP24A1 to produce 24,25-dihydroxy vitamin D2.2 It can also be hydroxylated by CYP27B1 to produce 1,25-dihydroxy vitamin D2.2,1 Serum levels of 25-hydroxy vitamin D2 have been used as a marker of vitamin D status.
A labelled metabolite of Vitamin D2.
Brand Name: Vulcanchem
CAS No.: 1262843-46-8
VCID: VC0196731
InChI: InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i4D3,5D3
SMILES: CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Molecular Formula: C28H44O2
Molecular Weight: 418.7 g/mol

25-Hydroxy VD2-D6

CAS No.: 1262843-46-8

Cat. No.: VC0196731

Molecular Formula: C28H44O2

Molecular Weight: 418.7 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

25-Hydroxy VD2-D6 - 1262843-46-8

CAS No. 1262843-46-8
Molecular Formula C28H44O2
Molecular Weight 418.7 g/mol
IUPAC Name (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Standard InChI InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i4D3,5D3
Standard InChI Key KJKIIUAXZGLUND-SGQRFKNGSA-N
Isomeric SMILES [2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O
SMILES CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Canonical SMILES CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Chemical Structure and Properties

25-Hydroxy VD2-D6 is characterized by its specific molecular structure featuring six deuterium atoms, typically positioned at the 26 and 27 carbon positions (26,26,26,27,27,27-d6) . The compound maintains the core structure of 25-hydroxy vitamin D2 while incorporating these stable isotope labels.

Basic Chemical Information

The chemical properties of 25-Hydroxy VD2-D6 are summarized in the following table:

PropertyValueSource
Chemical FormulaC28H38D6O2
Molecular Weight418.7 g/mol
CAS Registry Number1262843-46-8
Physical FormSolid
ColorWhite
Deuterium Incorporation≥99% deuterated forms (d1-d6); ≤1% d0
Chemical Purity≥95% (25-hydroxy Vitamin D2)
SolubilitySlightly soluble in chloroform and methanol

Structural Characteristics

The compound features the characteristic secosteroid structure of vitamin D metabolites with four rings, a hydroxyl group at carbon 25, and six deuterium atoms incorporated at specific positions. Its IUPAC name is (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol . This structure allows it to closely mimic the chemical behavior of non-deuterated 25-hydroxy vitamin D2 while providing a distinct mass signature in analytical instruments.

Applications in Research

25-Hydroxy VD2-D6 serves critical functions in analytical chemistry and vitamin D research, particularly as an internal standard for quantitative analysis.

Use as an Internal Standard

The primary application of 25-Hydroxy VD2-D6 is as an internal standard for the quantification of 25-hydroxy vitamin D2 by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . When better precision is required for quantitative analysis, the deuterated standard can be quantitated against a more precisely weighed unlabeled standard by constructing a standard curve of peak intensity ratios . This approach compensates for variations in sample preparation, injection, and instrument response, leading to more accurate and reliable results.

Vitamin D Status Assessment

As 25-hydroxy vitamin D2 is used as a marker of vitamin D status, the deuterated form plays an important role in developing and validating analytical methods for vitamin D status assessment . The compound enables researchers to accurately measure vitamin D metabolites in blood and other biological samples, contributing to our understanding of vitamin D metabolism and its role in health and disease.

Storage FormConditionsDurationReferences
Solid4°C, protected from light, stored under nitrogenLong-term storage
In solvent-80°CUp to 6 months
In solvent-20°CUp to 1 month (protected from light, stored under nitrogen)

These storage recommendations are designed to minimize degradation and maintain the compound's chemical integrity over time. The stability of 25-Hydroxy VD2-D6 is reported to be ≥2 years under proper storage conditions .

Metabolic and Pharmacological Relevance

Understanding the metabolic pathway of vitamin D2 provides context for the significance of 25-Hydroxy VD2-D6 in research.

Vitamin D2 Metabolism

25-hydroxy Vitamin D2 is formed from vitamin D2 through the action of cytochrome P450 (CYP) isoforms CYP2R1 and CYP27A1, which have 25-hydroxylase activity . After formation, it binds to vitamin D binding protein (DBP) and albumin in the liver before being secreted into the bloodstream . The compound is then transported to the kidney, where it is preferentially 24-hydroxylated by CYP24A1 to produce 24,25-dihydroxy vitamin D2, or it can be hydroxylated by CYP27B1 to produce 1,25-dihydroxy vitamin D2 .

Research Applications

The deuterated form, 25-Hydroxy VD2-D6, allows researchers to track and quantify these metabolic processes with greater precision. This capability is particularly valuable in research related to:

  • Vitamin D metabolism and kinetics

  • Development of analytical methods for clinical diagnostics

  • Pharmaceutical research on vitamin D analogs

  • Nutritional studies on vitamin D supplementation

  • Clinical investigations on vitamin D status and health outcomes

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